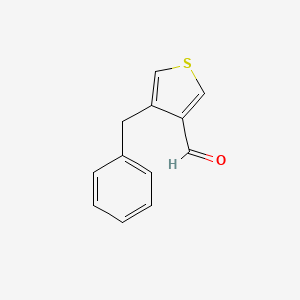

4-Benzyl-thiophene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

4-benzylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C12H10OS/c13-7-12-9-14-8-11(12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |

InChI Key |

MOKRBDCJFCISEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC=C2C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 4 Benzyl Thiophene 3 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group is one of the most reactive in organic chemistry, participating in a broad spectrum of reactions. youtube.com For 4-Benzyl-thiophene-3-carbaldehyde, the aldehyde group attached to the electron-rich thiophene (B33073) ring undergoes reactions typical for aromatic aldehydes, including nucleophilic additions, condensations, oxidations, and reductions. pressbooks.pub

Nucleophilic addition is the quintessential reaction of aldehydes. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub This intermediate can then be protonated to yield an alcohol or undergo subsequent elimination of a water molecule, the latter being characteristic of a condensation reaction. pressbooks.pubsigmaaldrich.com

The reaction of this compound with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) derivatives yields imines (also known as Schiff bases), oximes, and hydrazones, respectively. masterorganicchemistry.combham.ac.uk These reactions are condensation processes where the initial nucleophilic addition is followed by the dehydration of the resulting hemiaminal intermediate, often catalyzed by a small amount of acid. bham.ac.uknih.gov The formation of these C=N double bond-containing derivatives is a reversible process. researchgate.net

Imines: Formed by reacting the aldehyde with a primary amine (R-NH₂). byjus.commasterorganicchemistry.com

Oximes: Result from the reaction with hydroxylamine (NH₂OH). masterorganicchemistry.comkhanacademy.org

Hydrazones: Synthesized by condensation with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine). masterorganicchemistry.comkhanacademy.org

Table 1: Synthesis of Imines, Oximes, and Hydrazones from this compound

| Reactant | Product Class | General Product Structure |

| Primary Amine (R-NH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (R-NHNH₂) | Hydrazone |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgpurechemistry.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine. wikipedia.orgwp.csiro.au

In this context, this compound can be condensed with active methylene compounds like malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com When malonic acid is used in the presence of pyridine, the condensation is often followed by decarboxylation, a variant known as the Doebner modification. wikipedia.org

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Diethyl malonate | Piperidine | Diethyl 2-((4-benzylthiophen-3-yl)methylene)malonate |

| Malonic acid | Pyridine | (E)-3-(4-benzylthiophen-3-yl)acrylic acid (after decarboxylation) |

| Cyanoacetic acid | Ammonium (B1175870) Acetate (B1210297) | (E)-3-(4-benzylthiophen-3-yl)-2-cyanoacrylic acid |

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). researchgate.net These derivatives are of significant interest due to their chemical properties and coordination chemistry. researchgate.netchemmethod.com The reaction of this compound with thiosemicarbazide proceeds readily, usually by heating the reactants in an alcoholic solvent, sometimes with a catalytic amount of acid like glacial acetic acid. chemmethod.comnih.gov The product, 4-benzyl-3-formylthiophene thiosemicarbazone, precipitates from the reaction mixture upon cooling. nih.gov

This reaction is a straightforward and high-yielding method for derivatizing the aldehyde. nih.gov The general structure of thiosemicarbazones is R¹R²C=N-NH-C(=S)NH₂. researchgate.net

The aldehyde group is readily oxidized to a carboxylic acid. youtube.com The oxidation of this compound yields 4-Benzylthiophene-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are effective for this purpose. youtube.com Care must be taken to avoid over-oxidation or side reactions, especially with sensitive substrates like thiophenes. Milder, more selective reagents can also be employed to ensure the integrity of the thiophene ring and benzyl (B1604629) group.

The aldehyde group can be reduced to either a primary alcohol or completely to a methyl group (hydrocarbon).

Reduction to Alcohol: The reduction of this compound to the corresponding primary alcohol, (4-benzylthiophen-3-yl)methanol, is a common transformation. This is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose, as it does not typically reduce other functional groups like esters or the aromatic thiophene ring. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used.

Reduction to Hydrocarbon: Complete reduction of the aldehyde group to a methyl group, yielding 4-benzyl-3-methylthiophene, requires more vigorous conditions. Two classical methods for this deoxygenation are:

Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This acidic method is suitable for substrates that are stable to strong acids.

Alternative modern methods for the deoxygenation of benzylic alcohols (which can be formed first from the aldehyde) to the corresponding alkanes are also available. organic-chemistry.orgresearchgate.net

Cyanation for Nitrile Formation

The aldehyde group in this compound can be readily converted into a nitrile group (cyano group), yielding 4-benzyl-thiophene-3-carbonitrile. This transformation is a valuable step in organic synthesis as the nitrile functionality can be further elaborated into other useful groups such as amines, carboxylic acids, and amides.

Several methods are available for the direct conversion of aldehydes to nitriles. A common approach involves the reaction of the aldehyde with a nitrogen source, followed by an in-situ oxidation or dehydration. For instance, a simple and efficient method utilizes an iodine catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant and ammonium acetate as the nitrogen source under mild conditions. rsc.org This catalytic system is practical and environmentally friendly, employing ethanol (B145695) as a solvent. rsc.org A variety of aromatic and heteroaromatic aldehydes can be converted to their corresponding nitriles in good to excellent yields using this method. rsc.org

A plausible reaction mechanism for this transformation involves the initial formation of an aldimine from the reaction of the aldehyde with ammonium acetate. rsc.org This aldimine intermediate is then oxidized by iodine to an N-iodo aldimine, which subsequently undergoes elimination of hydroiodic acid (HI) to furnish the nitrile. rsc.org The reduced iodine species is then re-oxidized by TBHP to regenerate the iodine catalyst. rsc.org

Another effective method for this conversion is the use of hydroxylamine hydrochloride. The reaction proceeds by treating the aldehyde with hydroxylamine hydrochloride, often in a solvent like dimethylformamide (DMF) and sometimes with a catalyst such as ferric hydrogensulfate. researchgate.net This forms an aldoxime intermediate, which is then dehydrated to the nitrile. The use of O-phenylhydroxylamine hydrochloride in a buffered aqueous solution is another reported method, which is particularly suitable for water-soluble substrates. nih.gov

While specific yields for the cyanation of this compound are not extensively reported, the general applicability of these methods to a wide range of aldehydes, including heteroaromatic ones, suggests that they would be effective for this transformation. rsc.orgresearchgate.net

Table 1: Reagents for Cyanation of Aldehydes

| Reagent System | Role of Reagents | Typical Conditions | Reference |

|---|---|---|---|

| I₂ / TBHP / NH₄OAc | I₂ (catalyst), TBHP (oxidant), NH₄OAc (nitrogen source) | Ethanol, 50 °C | rsc.org |

| NH₂OH·HCl / Fe(HSO₄)₃ | NH₂OH·HCl (nitrogen source), Fe(HSO₄)₃ (catalyst) | DMF, 120 °C | researchgate.net |

| H₂NOPh·HCl | Nitrogen source for oxime formation and subsequent dehydration | Buffered aqueous solution, 60 °C | nih.gov |

Reactivity of the Thiophene Ring and Benzyl Substituent

The thiophene ring and the benzyl group in this compound exhibit distinct reactivities that allow for selective functionalization at different positions of the molecule.

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uop.edu.pk The substitution pattern on the thiophene ring in this compound is directed by the electronic effects of both the benzyl and the formyl substituents.

The aldehyde group at the C3 position is an electron-withdrawing group and acts as a deactivating meta-director. Therefore, it directs incoming electrophiles to the C5 position. Conversely, the benzyl group at the C4 position is a weakly activating ortho-, para-director, which in this case corresponds to directing electrophiles to the C2 and C5 positions. The positions α to the sulfur atom (C2 and C5) are inherently the most reactive sites for electrophilic attack on a thiophene ring. uop.edu.pk

Considering the combined directing effects, electrophilic substitution on this compound is expected to occur predominantly at the C2 and C5 positions of the thiophene ring. The C5 position is particularly activated due to the converging directing effects of both the formyl (meta-directing) and benzyl (para-directing) groups.

Common electrophilic substitution reactions that could be applied to this molecule include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃).

The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Directing Effects of Substituents on the Thiophene Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CHO | C3 | Electron-withdrawing, Deactivating | Meta (to C5) |

| -CH₂Ph | C4 | Weakly electron-donating, Activating | Ortho, Para (to C2, C5) |

The benzyl group offers another site for reactivity, primarily at the benzylic position (the carbon atom attached to both the thiophene and phenyl rings). The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds and are susceptible to both radical and oxidative transformations. wikipedia.orgmasterorganicchemistry.com

Key functionalization reactions of the benzyl group include:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) or, under more vigorous conditions, cleaved to a carboxylic acid. wikipedia.orglibretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can lead to the formation of 4-carboxy-thiophene-3-carbaldehyde. masterorganicchemistry.com Milder, more selective reagents can be used to obtain the corresponding ketone, 4-(benzoyl)-thiophene-3-carbaldehyde. wikipedia.org Recent methods for the mild oxidation of benzylic alcohols to carbonyls using N-heterocycle-stabilized iodanes could potentially be adapted for the direct oxidation of the benzylic C-H bond. nih.govresearchgate.net

Halogenation: Free radical bromination of the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding 4-(bromobenzyl)-thiophene-3-carbaldehyde. This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com

Deprotection/Cleavage: In some synthetic contexts, the benzyl group can act as a protecting group. It can be removed under various conditions, such as catalytic hydrogenation, which would result in the formation of 4-methyl-thiophene-3-carbaldehyde. organic-chemistry.org

Table 3: Reagents for Benzyl Group Functionalization

| Reaction | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | masterorganicchemistry.comlibretexts.org |

| Oxidation | CrO₃-dmpyz, IBX | Ketone | wikipedia.org |

| Bromination | NBS, radical initiator | Benzylic Bromide | wikipedia.orgmasterorganicchemistry.com |

| Hydrogenolysis | H₂, Pd/C | Methyl | organic-chemistry.org |

The aldehyde functionality, in concert with the thiophene ring, provides a platform for constructing fused heterocyclic systems. These reactions often involve condensation of the aldehyde with a suitable binucleophile, followed by cyclization.

For example, thiophene-2-carbaldehydes are known precursors for the synthesis of thieno[3,2-c]pyridines. wikipedia.org A similar strategy could potentially be applied to this compound to construct thieno[3,4-c]pyridine (B8695171) derivatives. This might involve a Henry reaction with nitromethane (B149229) to form a nitroalkene, followed by reduction and cyclization in a Pictet-Spengler type reaction. wikipedia.org

Furthermore, the aldehyde can be a starting point for building other fused rings. For instance, conversion of the aldehyde to a nitrile (as described in 3.1.4) and then to a 2-aminothiophene derivative opens up pathways to thieno[2,3-d]pyrimidines through reaction with various reagents. researchgate.netnih.gov The Gewald reaction, a multicomponent reaction involving an aldehyde or ketone, a nitrile with an α-methylene group, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, which are key intermediates for thieno[2,3-d]pyrimidines. core.ac.uk While the starting material already contains a thiophene ring, the aldehyde can be used to build an adjacent ring system.

Annulation reactions, such as [3+2] cycloadditions, can also be envisioned, where the thiophene moiety or a derivative thereof acts as a component in the formation of a new five-membered ring. rsc.org

The synthesis of thieno[2,3-b]quinoxalines has been reported from the condensation of 3-methylquinoxaline-2-thione with benzaldehydes. academie-sciences.fr This suggests that this compound could participate in similar acid-catalyzed cyclization reactions with appropriate partners to form complex fused systems.

Table 4: Potential Fused Systems from this compound

| Fused System | Potential Synthetic Strategy | Key Intermediates |

|---|---|---|

| Thieno[3,4-c]pyridine | Pictet-Spengler type reaction | Nitroalkene, Aminoethylthiophene |

| Thieno[2,3-d]pyrimidine | Cyclization of 2-aminothiophene derivative | 2-Amino-3-cyanothiophene |

| Thieno[2,3-b]quinoxaline | Acid-catalyzed condensation/cyclization | - |

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, IR, or Raman data could be located in the available scientific literature and databases. The search yielded information on related thiophene derivatives, but this data is not directly applicable to the specified molecule.

Consequently, it is not possible to provide a detailed and scientifically accurate analysis of the spectroscopic and structural characterization of this compound as requested in the outline. The required research findings to populate the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis are not publicly available at this time.

Therefore, the generation of an article strictly adhering to the provided outline and focusing solely on this compound cannot be completed.

Spectroscopic and Structural Characterization of 4 Benzyl Thiophene 3 Carbaldehyde and Its Synthesized Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules containing chromophores, such as the thiophene (B33073) ring and the carbonyl group in 4-Benzyl-thiophene-3-carbaldehyde, UV-Vis spectra reveal characteristic absorption bands corresponding to π→π* and n→π* transitions.

The electronic absorption spectra of thiophene derivatives are influenced by the nature and position of substituents on the thiophene ring. In general, thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π→π* transition. The introduction of a carbaldehyde group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system. Furthermore, the presence of a benzyl (B1604629) group at the 4-position, while not directly in conjugation with the carbaldehyde group, can influence the electronic environment of the thiophene ring and subtly affect the absorption spectrum.

For carbonyl compounds, a weak absorption band corresponding to an n→π* transition is typically observed at longer wavelengths (around 270-300 nm). masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

Studies on related 4-substituted thiophene-based azo dyes have shown that the placement of different donor groups at the 4-position significantly affects the charge transfer characteristics and the vertical absorption maximum. acs.org While the benzyl group is not a strong electron-donating group, its presence is expected to modulate the electronic properties of the thiophene ring. Research on polythiophenes has also demonstrated that increasing the number of thiophene dimers results in a red shift of the absorption edge. nih.gov

Based on data from analogous compounds, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to exhibit the following characteristics:

| Expected Transition | Approximate λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

|---|---|---|---|

| π→π | 240 - 270 | Strong | Associated with the conjugated system of the thiophene ring and carbaldehyde group. |

| n→π | 280 - 320 | Weak | Characteristic of the carbonyl group. |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. Single-crystal XRD provides precise information on bond lengths, bond angles, and crystal packing, while powder XRD is useful for identifying crystalline phases.

While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights into its likely solid-state conformation. A study on the crystal structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene reveals that the thiophene ring makes a dihedral angle of 85.98 (11)° with the phenyl ring of the benzyl group. nih.gov This suggests that in this compound, the benzyl group is likely to be oriented significantly out of the plane of the thiophene ring to minimize steric hindrance.

Furthermore, crystallographic studies of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives show that the crystal packing is stabilized by intermolecular hydrogen bonds. researchgate.net In the absence of strong hydrogen bond donors in this compound, the crystal packing would be primarily governed by van der Waals forces and potentially weak C-H···O interactions involving the carbaldehyde oxygen.

Based on these related structures, a hypothetical crystal structure for this compound can be proposed with the following key features:

| Structural Parameter | Expected Value/Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of similar size and symmetry. |

| Dihedral Angle (Thiophene-Phenyl) | ~80-90° | Analogy with 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene. nih.gov |

| Intermolecular Interactions | van der Waals forces, possible C-H···O interactions | Analysis of functional groups present. |

| Molecular Conformation | The carbaldehyde group may be co-planar with the thiophene ring to maximize conjugation. | General principles of conformational analysis. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of the molecular ion will be dictated by the relative stability of the resulting fragments.

A key fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a very abundant ion in the mass spectra of benzyl-containing compounds. Another likely fragmentation would involve the loss of the formyl group (CHO·) as a radical, leading to a [M-29]⁺ ion. The thiophene ring itself can also undergo fragmentation, although this is generally less favorable than the cleavage of weaker bonds.

The expected major fragmentation pathways for this compound are summarized below:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₂H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₁₁H₉S]⁺ | Loss of CHO· from the molecular ion. |

| 125 | [C₈H₅S]⁺ | Further fragmentation of the [M-CHO]⁺ ion. |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form the tropylium ion. |

Computational Chemistry and Theoretical Investigations of 4 Benzyl Thiophene 3 Carbaldehyde

Analysis of Electronic and Reactivity Descriptors

Electrostatic Potential (ESP) Surface Mapping

Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other molecules, such as substrates, inhibitors, or biological receptors. chemrxiv.org The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded onto the surface: regions of negative potential, which are susceptible to electrophilic attack, are typically colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. Green and yellow areas represent regions of neutral or intermediate potential.

For 4-Benzyl-thiophene-3-carbaldehyde, the ESP map reveals distinct regions of varying electrostatic potential, which are key to its chemical reactivity. The most negative potential is concentrated around the oxygen atom of the carbaldehyde group, a result of its high electronegativity and the presence of lone pairs of electrons. This makes the oxygen atom a primary site for interactions with electrophiles and hydrogen bond donors. The sulfur atom within the thiophene (B33073) ring and the π-electron systems of both the thiophene and benzyl (B1604629) rings also exhibit negative potential, though to a lesser extent than the carbonyl oxygen. researchgate.netresearchgate.net

Conversely, the most positive potential is located on the hydrogen atom of the carbaldehyde group. This aldehydic proton is electron-deficient due to the strong electron-withdrawing effect of the adjacent oxygen atom, making it a potential site for nucleophilic interaction. The hydrogen atoms on the benzyl group's methylene (B1212753) bridge and aromatic ring also show regions of moderately positive potential. These insights into the molecule's electronic landscape are fundamental for predicting its intermolecular interactions and reactivity patterns.

| Molecular Region | Predicted Electrostatic Potential | Reason |

|---|---|---|

| Carbonyl Oxygen | Strongly Negative | High electronegativity and lone pair electrons |

| Thiophene & Benzyl Rings | Moderately Negative | Delocalized π-electron density |

| Thiophene Sulfur | Slightly Negative | Lone pair electrons |

| Aldehydic Hydrogen | Strongly Positive | Electron-withdrawing effect of carbonyl group |

| Benzyl & Ring Hydrogens | Slightly Positive | General C-H bond polarity |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is determined by how its charge distribution is polarized by an external electric field, a property that can be evaluated using quantum chemical calculations. Key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response. rsc.orgekb.eg

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) architecture. In this compound, the electron-rich benzyl and thiophene moieties can act as electron donors, while the electron-withdrawing carbaldehyde group serves as the acceptor. The conjugated π-system of the thiophene ring facilitates charge transfer between the donor and acceptor components, a key requirement for a high NLO response.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the NLO parameters for this molecule. tandfonline.com By calculating the dipole moment, polarizability, and hyperpolarizability, researchers can assess its potential as an NLO material. sohag-univ.edu.eg Studies on similar thiophene-based D-π-A systems have shown promising NLO properties, suggesting that this compound could also exhibit a significant NLO response. mdpi.com The predicted values would be compared to known NLO materials like urea (B33335) or p-nitroaniline to benchmark its performance.

| Parameter | Symbol | Hypothetical Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~3.5 - 5.0 D | Indicates charge asymmetry |

| Mean Polarizability | ⟨α⟩ | ~200 - 250 | Measures linear response to electric field |

| First Hyperpolarizability | βtot | ~500 - 1500 | Measures second-order NLO response |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and how it interacts with its environment. nih.gov

A key area of investigation for this molecule is the conformational freedom around the single bond connecting the benzyl group to the thiophene ring. MD simulations can sample the vast number of possible conformations by simulating the molecule's movements, revealing the most stable (lowest energy) arrangements and the energy barriers between them. semanticscholar.orgnih.gov This is crucial for understanding how the molecule's shape influences its properties and biological activity.

Furthermore, MD simulations can model how multiple molecules of this compound interact in a condensed phase (liquid or solid) or in solution. These simulations can predict intermolecular interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar carbaldehyde groups. Understanding these interactions is essential for predicting crystal packing, solubility, and other bulk material properties. For instance, simulations could reveal if the molecules tend to form dimers or larger aggregates in specific solvents. manchester.ac.uk

| Parameter/Interaction | Description | Information Gained |

|---|---|---|

| Torsional Angle (C-C-C-S) | Rotation around the bond linking the benzyl and thiophene moieties. | Conformational preferences, rotational energy barriers. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of adjacent molecules. | Tendency for aggregation, crystal packing forces. |

| Radial Distribution Function | Probability of finding another molecule at a certain distance from a reference molecule. | Solvation structure, local ordering in liquid phase. |

| Hydrogen Bonding | Interaction of the carbonyl oxygen with hydrogen-bond donor solvents or molecules. | Solubility, specific intermolecular recognition. |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate the thermodynamic favorability.

For this compound, computational studies can explore various potential reaction pathways. For example, the carbaldehyde group can undergo nucleophilic addition, condensation, or oxidation reactions. The thiophene ring can participate in electrophilic substitution or cycloaddition reactions. researchgate.net

A hypothetical reaction that could be studied is an intramolecular cyclization. Under certain conditions (e.g., acid or base catalysis), the benzyl group could potentially react with the carbaldehyde or the thiophene ring to form a new fused-ring system. A computational study would model this process step-by-step, calculating the energy of each intermediate and transition state to determine the most likely pathway. nih.gov This approach provides a level of mechanistic detail that is often inaccessible through experimental means alone, guiding the design of new synthetic routes. researchgate.net

| Species | Type | Information Calculated |

|---|---|---|

| This compound | Reactant | Ground state energy, optimized geometry |

| Protonated/Deprotonated Intermediate | Intermediate | Relative stability, geometry |

| Cyclization Transition State | Transition State (TS) | Activation energy (ΔG‡), imaginary frequency |

| Cyclized Product | Product | Reaction energy (ΔGrxn), final geometry |

Applications and Advanced Research Trajectories Involving 4 Benzyl Thiophene 3 Carbaldehyde

Role as a Versatile Synthetic Building Block

The reactivity of the aldehyde functional group and the electronic nature of the thiophene (B33073) ring make 4-Benzyl-thiophene-3-carbaldehyde a valuable starting material for constructing more elaborate molecular architectures.

Intermediate for the Synthesis of Complex Heterocyclic Compounds

The aldehyde group is a key functional handle for building new ring systems onto the thiophene core. Thiophene aldehydes are known precursors in condensation and cyclization reactions to form fused or linked heterocyclic compounds. For instance, thiophene-3-carbaldehyde is used in Claisen-Schmidt condensation reactions with ketones to form thiophene-based chalcones, which are precursors to pyrimidines, pyrazoles, and other heterocyclic systems. researchgate.net The presence of the 4-benzyl group can influence the steric and electronic environment of the reaction, potentially leading to novel structural motifs.

Furthermore, the aldehyde can react with a variety of binucleophilic reagents to construct new heterocyclic rings. The table below outlines potential cyclization reactions.

| Reagent Type | Resulting Heterocycle | Reaction Name/Type |

| Hydrazines | Pyrazoles | Knorr Pyrazole Synthesis |

| Amidines | Pyrimidines | Component Synthesis |

| β-Ketoesters | Dihydropyridines | Hantzsch Dihydropyridine Synthesis |

| Amines/Ammonia | Imines / Schiff Bases | Condensation |

These reactions underscore the utility of the aldehyde as a gateway to diverse and complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. pitt.edurroij.com

Precursor for Diversely Substituted Organic Molecules

Beyond cyclizations, the aldehyde moiety of this compound is readily converted into a wide array of other functional groups, making it a versatile precursor for creating a library of substituted thiophenes. The benzyl (B1604629) group at the 4-position adds a lipophilic and sterically bulky component that can be used to tune the physical properties, such as solubility and crystallinity, of the resulting molecules.

Key transformations of the aldehyde group include:

Oxidation: Conversion to a carboxylic acid (4-benzyl-thiophene-3-carboxylic acid), which can then be transformed into esters, amides, or acid chlorides.

Reduction: Formation of a primary alcohol ( (4-benzyl-thiophen-3-yl)methanol), a common building block.

Reductive Amination: Reaction with amines in the presence of a reducing agent to yield secondary or tertiary amines.

Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond, allowing for chain elongation and the synthesis of vinyl-thiophenes.

Grignard/Organolithium Addition: Formation of secondary alcohols with new carbon-carbon bonds.

These transformations allow for the systematic modification of the molecule, enabling the synthesis of a wide range of derivatives from a single, common intermediate.

Material Science Applications

Thiophene-based molecules are cornerstones of modern materials science, particularly in the field of organic electronics. nih.gov The inherent electronic properties of the thiophene ring, combined with the synthetic versatility of the aldehyde and the modifying influence of the benzyl group, positions this compound as a promising candidate for developing advanced functional materials.

Development of Organic Semiconductors and Electronic Materials

Polythiophenes and oligothiophenes are among the most studied classes of organic semiconducting materials. The aldehyde group in this compound can be utilized to synthesize larger conjugated systems necessary for charge transport. For example, it can undergo condensation reactions (e.g., Knoevenagel or Wittig reactions) with other aromatic or electron-deficient units to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores. rsc.org These structures are fundamental to materials used in:

Organic Field-Effect Transistors (OFETs): Where ordered molecular packing is crucial for efficient charge mobility. The benzyl group could play a key role in influencing this packing.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials that absorb light and generate charge.

Organic Light-Emitting Diodes (OLEDs): As part of the emissive layer or charge-transport layers.

The aldehyde itself can act as a moderate electron-withdrawing group, helping to tune the HOMO/LUMO energy levels of the molecule, a critical parameter in the design of electronic materials.

Precursor in Polymer Synthesis for Functional Materials

The development of functional polymers often relies on monomers that either possess the desired functionality or can be easily modified after polymerization. Thiophene aldehydes have been successfully polymerized, both chemically and electrochemically, to create polymers with reactive side-chains. acs.orgjournalskuwait.org

This compound could serve as a monomer in several polymerization strategies:

Direct Polymerization: If the aldehyde group does not interfere, the thiophene ring itself can be polymerized, typically through oxidative or metal-catalyzed cross-coupling reactions, to yield a polythiophene backbone with pendant aldehyde groups.

Post-Polymerization Modification: The resulting polymer, poly(this compound), would feature accessible aldehyde groups along its chain. These groups can be subsequently reacted to attach other molecules, sensors, or cross-linking agents, effectively functionalizing the material.

Condensation Polymerization: The aldehyde can participate in polymerization reactions with di-functional monomers to create novel polymer backbones.

These polymers could find applications as sensory materials, adhesive semiconducting films, or components in smart fabrics. acs.org

Component in the Design of Thiophene-Based Dyes and Optical Materials

Thiophene-based molecules are frequently used as the π-conjugated bridge in D-π-A dyes due to their excellent electronic delocalization. rsc.org The this compound structure contains the essential components for creating such dyes.

The potential roles in dye synthesis are summarized below:

| Molecular Component | Role in Dye Structure | Potential Function |

| Thiophene Ring | π-Conjugated Spacer | Facilitates intramolecular charge transfer (ICT) from a donor to an acceptor. |

| Aldehyde Group | Electron-Accepting Group (A) | Can function directly as the acceptor or be converted into a stronger acceptor (e.g., a dicyanovinyl group via Knoevenagel condensation). |

| Benzyl Group | Modulating Group | Influences solubility, prevents aggregation (π-stacking), and can slightly alter the electronic properties. |

By coupling this compound with various electron-donating aromatic groups (like anilines or carbazoles), a range of dyes with tunable absorption and emission properties could be synthesized. These materials are relevant for applications in dye-sensitized solar cells (DSSCs), non-linear optics, and as fluorescent probes for biological imaging.

Medicinal Chemistry Research and Rational Drug Design: Unlocking the Potential of this compound

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a variety of biologically active compounds and approved drugs. nih.gov The unique electronic properties and ability of the thiophene nucleus to act as a bioisostere for other aromatic rings, such as benzene (B151609), make it a valuable component in the design of novel therapeutic agents. nih.govresearchgate.net Within this context, this compound emerges as a compound of considerable interest, offering a versatile platform for the development of new drugs through rational design strategies.

Scaffold for the Design and Synthesis of Biologically Active Agents

The molecular architecture of this compound, featuring a central thiophene ring substituted with a flexible benzyl group and a reactive carbaldehyde function, provides an ideal starting point for the synthesis of diverse compound libraries. The aldehyde group can be readily transformed into a wide array of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems, thus allowing for extensive chemical exploration. The benzyl moiety, on the other hand, can be modified to probe interactions with hydrophobic pockets in biological targets. This structural versatility makes this compound a valuable scaffold for generating novel molecules with potential therapeutic applications.

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design aimed at improving potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov The thiophene ring in this compound is a classic bioisostere of the phenyl ring. researchgate.netnih.gov This substitution can lead to enhanced biological activity or improved metabolic stability.

Research on various classes of drugs has demonstrated the successful application of thiophene as a benzene bioisostere. For instance, in the development of potent GluN2B selective NMDA receptor antagonists, the replacement of a benzene ring with a thiophene ring was well-tolerated and in some cases led to increased affinity. nih.gov This principle can be directly applied to derivatives of this compound, where the thiophene core can be used to mimic a phenyl ring while potentially offering advantages in terms of metabolism or target interaction.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Phenyl | Thiophene | Altered metabolism, improved potency | researchgate.netnih.gov |

| Carboxylic Acid | Tetrazole | Increased bioavailability, metabolic stability | researchgate.net |

| Hydrogen | Fluorine | Enhanced binding affinity, altered pKa | nih.gov |

Analogue-based drug design involves the systematic modification of a lead compound to optimize its pharmacological properties. The this compound scaffold is highly amenable to this approach. For example, in a study focused on developing anti-inflammatory agents, a series of 4-benzyl-1,3-thiazole derivatives were synthesized using an analogue-based strategy, with a dual COX/LOX inhibitor serving as the lead molecule. nih.gov This highlights how a benzyl-substituted heterocyclic core can be systematically modified to enhance biological activity.

Starting from this compound, medicinal chemists can synthesize a library of analogues by:

Modifying the benzyl group: Introducing substituents on the phenyl ring can modulate electronic properties and steric bulk, leading to improved binding to the target protein.

Varying the substituent at the 3-position: The carbaldehyde can be converted into a range of functional groups (e.g., amides, sulfonamides, hydrazones) to explore different interactions with the active site of a biological target.

Substituting the thiophene ring: Although less common, substitution at other positions of the thiophene ring could be explored to fine-tune the molecule's properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their effects in a biological assay.

A relevant example is the comprehensive SAR study conducted on a series of thiophene-3-carboxamide (B1338676) derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK). nih.govnih.gov This study revealed key structural requirements for potent JNK inhibition. For instance, the position of the carboxamide group on the thiophene ring was found to be critical for activity, with the 3-carboxamide analogue being active while the 5-carboxamide analogue was inactive. nih.gov Furthermore, substitution on the thiophene ring and modifications of the amide group significantly impacted inhibitory potency. nih.gov These findings provide a valuable framework for guiding the design of this compound derivatives targeting similar kinase enzymes.

| Structural Modification | Observed Effect on Activity | Implication for Design | Reference |

| Position of carboxamide on thiophene | 3-position is crucial for activity | Maintain substitution at the 3-position of the thiophene ring | nih.gov |

| Substitution on the thiophene ring | Methyl substitutions were less active | Unsubstituted thiophene ring may be preferred | nih.gov |

| Replacement of thiophene with phenyl | Drastic drop in activity | The thiophene ring is essential for activity | nih.gov |

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a biological target. These methods can be employed to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

In the context of this compound, molecular docking could be used to predict its interaction with the active site of various enzymes or receptors. For example, a study on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives utilized molecular docking to identify potential inhibitors of PDK-1 and LDHA, two enzymes implicated in cancer. nih.gov Similarly, docking studies of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group helped to elucidate their binding mode to the TGF-β type I receptor kinase domain, a target in leukemia. nih.gov These examples demonstrate the utility of in silico methods for identifying promising therapeutic targets for thiophene-based compounds.

Development of Enzyme Inhibitors and Other Pharmacological Probes

The structural features of this compound make it an attractive starting point for the development of enzyme inhibitors and pharmacological probes. The aldehyde group can react with nucleophilic residues in an enzyme's active site, potentially leading to covalent inhibition. Alternatively, the scaffold can be elaborated to present functional groups that engage in specific non-covalent interactions.

Thiophene derivatives have been successfully developed as inhibitors of various enzymes. For instance, thiophene-based compounds have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in a range of diseases including neurodegeneration and cancer. nih.govnih.gov In another study, 3-hydroxypyridin-4-one derivatives incorporating a benzyl hydrazide moiety were synthesized and shown to be potent tyrosinase inhibitors, with potential applications in cosmetics and medicine. nih.gov These examples underscore the potential of benzyl-substituted heterocyclic scaffolds, such as this compound, in the design of novel enzyme inhibitors.

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

| Thiophene-3-carboxamide derivatives | c-Jun N-terminal kinase (JNK) | Neurodegeneration, Cancer, Diabetes | nih.govnih.gov |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | PDK-1, LDHA | Colorectal Cancer | nih.gov |

| 3-Hydroxypyridin-4-one benzyl-hydrazide derivatives | Tyrosinase | Hyperpigmentation disorders | nih.gov |

Potential Applications in Agrochemical and Fine Chemical Synthesis

The unique structural characteristics of this compound, which combine a reactive aldehyde group with a benzyl-substituted thiophene core, position it as a valuable, albeit specialized, building block in the realms of agrochemical and fine chemical synthesis. While extensive, direct research on this specific molecule is not widely documented in publicly available literature, its potential can be inferred from the well-established reactivity of its constituent functional groups and the applications of analogous thiophene-based structures.

The thiophene ring is a well-known bioisostere for the phenyl ring in medicinal and agrochemical chemistry. Its inclusion can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the efficacy of bioactive compounds. The benzyl group at the 4-position introduces a lipophilic and sterically significant substituent, which can influence the molecule's interaction with biological targets. The carbaldehyde function at the 3-position is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

In Agrochemical Synthesis

Thiophene derivatives have been successfully incorporated into various classes of agrochemicals, including insecticides, fungicides, and herbicides. The aldehyde functionality of this compound serves as a key reactive site for synthesizing a range of derivatives with potential agrochemical applications.

One of the primary pathways for elaborating the aldehyde is through condensation reactions. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can yield a variety of substituted alkenes, which are precursors to more complex heterocyclic systems known to possess biological activity. Additionally, the aldehyde can be converted into an oxime, which can then be further functionalized or cyclized to form isoxazoline (B3343090) or isoxazole (B147169) rings—scaffolds present in some commercial insecticides.

Another significant application lies in the synthesis of Schiff bases. The reaction of this compound with various primary amines, including those containing other heterocyclic or aromatic moieties, can generate a library of imines. These Schiff bases can exhibit their own biological activities or serve as intermediates for the synthesis of other compound classes, such as azetidinones. orientjchem.org For example, the cyclocondensation of a Schiff base with chloroacetyl chloride can yield a 2-azetidinone ring, a structural motif found in some biologically active compounds.

The synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling has been shown to produce compounds with antibacterial and anti-urease activities. nih.gov Although this compound already possesses the aryl (benzyl) group, the aldehyde function can be a starting point for building molecules with similar bioactivities.

A hypothetical synthetic route towards a potential agrochemical scaffold starting from this compound is outlined below:

| Step | Reaction | Reactant | Product | Potential Application of Product |

| 1 | Knoevenagel Condensation | Malononitrile (B47326) | 2-(4-Benzyl-thiophen-3-ylmethylene)-malononitrile | Intermediate for heterocyclic synthesis |

| 2 | Reduction of Aldehyde | Sodium borohydride (B1222165) | (4-Benzyl-thiophen-3-yl)-methanol | Precursor for ester or ether synthesis |

| 3 | Reductive Amination | Ammonia/primary amine and a reducing agent | (4-Benzyl-thiophen-3-yl)-methylamine | Building block for more complex amines |

| 4 | Wittig Reaction | Phosphonium ylide | 3-(alkenyl)-4-benzyl-thiophene | Precursor for further functionalization |

In Fine Chemical Synthesis

In the context of fine chemicals, this compound can serve as a versatile intermediate for the synthesis of a variety of organic molecules, including those with applications in materials science, pharmaceuticals, and as flavor and fragrance compounds. The combination of the thiophene ring and the aldehyde group allows for the construction of compounds with interesting electronic and photophysical properties.

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-Benzyl-thiophene-3-carboxylic acid. This derivative can then be converted into a range of esters and amides, which are valuable fine chemicals in their own right or can be used as monomers for the synthesis of specialty polymers. For instance, thiophene-containing polymers are known for their conductive properties and have applications in organic electronics.

Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Grignard or aldol (B89426) reactions, to create more complex molecular skeletons. These reactions are fundamental in organic synthesis and allow for the construction of a diverse array of target molecules.

The synthesis of 5-arylthiophene-2-carbaldehydes has been reported as a key step in the preparation of various heterocyclic compounds. researchgate.net By analogy, this compound can be a precursor to a wide range of fused thiophene systems and other heterocyclic structures through intramolecular cyclization reactions or multi-component reactions. For example, reaction with a cyanide can lead to the formation of a 3-thienyl acetonitrile (B52724) derivative, a versatile intermediate in organic synthesis. google.com

The potential transformations of this compound in fine chemical synthesis are summarized in the table below:

| Reaction Type | Reagents | Product Class | Potential Utility |

| Oxidation | e.g., Potassium permanganate (B83412), Jones reagent | Carboxylic Acid | Intermediate for esters, amides, polymers |

| Reduction | e.g., Sodium borohydride, Lithium aluminum hydride | Alcohol | Precursor for ethers, esters, halides |

| Grignard Reaction | Organomagnesium halides | Secondary Alcohol | Building block for complex molecules |

| Wittig Reaction | Phosphonium ylides | Alkene | Synthesis of substituted olefins |

| Aldol Condensation | Ketones or other aldehydes | α,β-Unsaturated aldehyde/ketone | Synthesis of conjugated systems |

While direct, large-scale industrial applications of this compound are not prominently reported, its chemical versatility makes it a compound of interest for research and development in the synthesis of novel, high-value molecules.

Future Perspectives and Emerging Research Avenues for 4 Benzyl Thiophene 3 Carbaldehyde Chemistry

Integration of High-Throughput Screening and Automated Synthesis

The conventional, multi-step process of drug discovery and materials development is often lengthy and costly. nih.gov High-throughput screening (HTS) and automated synthesis are poised to revolutionize this landscape by enabling the rapid, parallel synthesis and evaluation of large compound libraries. nih.govsigmaaldrich.com This approach allows for a systematic exploration of a wide array of chemical variables to quickly identify promising candidates and optimize reaction conditions. unchainedlabs.com

For 4-Benzyl-thiophene-3-carbaldehyde, this means that thousands of derivatives could be synthesized on a nanomole scale by varying substituents on the benzyl (B1604629) or thiophene (B33073) rings. nih.gov Techniques like acoustic dispensing technology can be used to create these extensive libraries in high-density formats (e.g., 1536-well plates) for on-the-fly synthesis and in-situ screening. nih.gov This miniaturized and automated process not only accelerates the discovery of new binders for biological targets but also significantly reduces the environmental footprint of medicinal chemistry. nih.gov For instance, an HTS campaign of a 125,000-compound library was used to identify new classes of antibacterial agents, demonstrating the power of this approach to find novel chemical scaffolds. nih.gov By applying HTS to derivatives of this compound, researchers can rapidly screen for various biological activities, from antibacterial to anticancer properties, thereby fast-tracking the identification of lead compounds.

| Technology | Application in this compound Research | Potential Impact |

| High-Throughput Screening (HTS) | Parallel synthesis and screening of thousands of derivatives. | Rapid identification of compounds with desired biological or material properties. unchainedlabs.comnih.gov |

| Automated Synthesis | Nanomole-scale synthesis using acoustic dispensing. | Accelerated discovery cycles, reduced waste, and lower costs. nih.gov |

| Reaction Optimization Screening | Systematic testing of catalysts, solvents, and bases. | Rapidly pinpointing advantageous and impactful synthetic conditions. unchainedlabs.comacs.org |

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize hazardous substances and waste. derpharmachemica.comresearchgate.net Future research on this compound and its derivatives will heavily focus on developing more sustainable synthetic methods. This involves moving away from harsh reaction conditions and toxic reagents historically associated with some thiophene syntheses, such as the Paal-Knorr reaction. nih.govrsc.org

Promising eco-friendly approaches include:

Metal-Free Synthesis: A multitude of metal-free methods have been developed for thiophene synthesis, which minimizes metal toxicity and advances green chemistry. nih.gov These can involve using elemental sulfur with various substrates or employing transition-metal-free heterocyclization processes. nih.govorganic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS): The Gewald reaction, a multi-component condensation for synthesizing 2-aminothiophenes, has been successfully adapted using microwave assistance. derpharmachemica.comresearchgate.net This technique can drastically reduce reaction times from hours to minutes, offering a greener, more efficient alternative to conventional heating. derpharmachemica.com

Alternative Solvents: The green potential of thiophene synthesis can be enhanced by replacing traditional organic solvents. rsc.org Research has demonstrated the feasibility of solvent-free approaches, as well as the use of greener alternatives like ionic liquids and deep eutectic solvents. rsc.org For example, an environmentally sustainable strategy for thiophene synthesis uses a mixture of tetrabutylphosphonium (B1682233) bromide and water as a solvent system. organic-chemistry.org

These methodologies promise not only to make the production of this compound more environmentally friendly but also to potentially improve yields and discover new reaction pathways. schenautomacao.com.br

Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy)

A deep understanding of a molecule's electronic structure and dynamics is crucial for designing new materials and drugs. While standard techniques like NMR and FT-IR are fundamental for structural confirmation rsc.orgnih.gov, advanced spectroscopic methods can provide unparalleled insights into the behavior of excited states.

Ultrafast spectroscopy, particularly femtosecond pump-probe spectroscopy, is a powerful tool for investigating the dynamics of thiophene and its derivatives. psu.edursc.org Studies on thiophene have revealed extremely fast excited-state decay processes occurring on the femtosecond (10⁻¹⁵ s) timescale. psu.edursc.org For example, investigations have shown that the excited state dynamics can involve vibrational dynamics followed by an ultrafast decay via a conical intersection, sometimes involving ring-opening. rsc.org

Applying these techniques to this compound could elucidate:

Excited State Lifetimes: Time-resolved two-photon photoemission (2PPE) and time-correlated single photon counting (TCSPC) can track electron dynamics from femtoseconds to nanoseconds. nih.govrsc.org This is critical for applications in organic electronics, such as light-emitting diodes or solar cells, where exciton (B1674681) lifetimes directly impact device efficiency. nih.gov

Intramolecular Charge Transfer (ICT): For donor-π-acceptor molecules based on a thiophene scaffold, ultrafast spectroscopy can reveal the dynamics of charge localization and transfer, which are fundamental to their non-linear optical properties. researchgate.net

Photophysical Properties: Techniques like electroabsorption (EA) spectroscopy, combined with theoretical calculations, can identify and characterize charge transfer states in thiophene-based heterojunctions, which is essential for understanding the performance of organic photovoltaic devices. nih.gov

These advanced methods will allow researchers to build a comprehensive picture of the photophysics of this compound, enabling the rational design of molecules with tailored optical and electronic properties.

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming computational drug discovery and materials science. nih.govmdpi.com These tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the research and development process. mdpi.comcrimsonpublishers.com

For this compound, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of compounds with known activities, researchers can develop robust and predictive QSAR models. nih.gov These models can then be used to virtually screen new derivatives of this compound, predicting their potential efficacy against biological targets like Leishmania parasites, and prioritizing the most promising candidates for synthesis. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. nih.gov This allows for the early-stage filtering of molecules that are likely to fail in later development stages, saving considerable time and resources. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. crimsonpublishers.com These tools could be used to explore the chemical space around the this compound scaffold to invent novel compounds with optimized therapeutic profiles. crimsonpublishers.com

Property Prediction: Computational methods like Density Functional Theory (DFT) can be used to calculate a molecule's electronic structure, dipole moments, and other physicochemical properties. researchgate.netnih.gov When combined with ML, these approaches can rapidly predict the properties of large numbers of derivatives, guiding the design of compounds with specific electronic or reactive characteristics. researchgate.net

The integration of AI and ML into the research workflow for this compound will enable a more data-driven and efficient approach to designing molecules with high potential for success. nih.govbohrium.com

| AI/ML Application | Description | Relevance to this compound |

| QSAR Modeling | Develops models that correlate chemical structure with biological activity. | Predicts the therapeutic potential of new derivatives and directs synthesis efforts. nih.gov |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of molecules. | Filters out compounds with unfavorable properties early in the design phase. nih.gov |

| Generative Models | Creates novel molecular structures with desired characteristics. | Designs new compounds based on the this compound scaffold. crimsonpublishers.com |

| Property Prediction | Uses computational chemistry and ML to calculate physicochemical properties. | Guides the design of molecules with specific electronic and reactive features. researchgate.netnih.gov |

Discovery of Novel Catalytic and Sensory Applications

The unique electronic properties of the thiophene ring, conferred by the sulfur atom's lone pairs, make it an excellent candidate for applications beyond medicine, particularly in catalysis and chemical sensing. rsc.orgresearchgate.net Thiophene derivatives have been successfully employed as chemosensors for detecting various analytes, including metal ions, with high sensitivity and selectivity. researchgate.netnih.gov

Future research could explore the potential of this compound and its derivatives in:

Fluorescent and Colorimetric Sensors: The aldehyde group on the thiophene ring is a versatile functional handle that can be readily converted into Schiff bases or other conjugated systems. These new structures can be designed as "turn-on" fluorescent or colorimetric sensors. nih.gov The binding of a specific analyte, such as a metal ion like Al³⁺ or Zn²⁺, can trigger a significant change in fluorescence or a visible color change through mechanisms like chelation-enhanced fluorescence (CHEF). researchgate.netnih.gov Derivatives have also been developed for detecting toxic heavy metals like gold (Au³⁺) and mercury (Hg²⁺). dtu.dkresearchgate.net

Catalysis: While less explored for this specific compound, the thiophene core is present in ligands used in metal-catalyzed reactions. The sulfur atom can coordinate with metal centers, potentially influencing the catalytic activity and selectivity. Research could investigate whether derivatives of this compound can act as ligands or even as organocatalysts themselves in various organic transformations. Gold's value in catalysis highlights the importance of developing sensors for its detection, a role thiophene derivatives can play. dtu.dk

By strategically modifying the this compound structure, it is possible to create a new generation of highly specific sensors for environmental monitoring and biological imaging, as well as novel catalytic systems. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-thiophene-3-carbaldehyde, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

Friedel-Crafts alkylation : Introducing the benzyl group to the thiophene ring using benzyl bromide in the presence of Lewis acids (e.g., AlCl₃).

Vilsmeier-Haack reaction : Formylation at the 3-position using POCl₃ and DMF under anhydrous conditions.

Key optimization parameters include temperature control (0–5°C for formylation to avoid side reactions) and stoichiometric ratios of reagents to prevent over-substitution. Purity is validated via thin-layer chromatography (TLC) and recrystallization .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR spectroscopy : To verify aromatic proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and aldehyde proton resonance (δ ~9.8 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ matching the theoretical mass (C₁₂H₁₀OS: 202.05 g/mol).

- Single-crystal X-ray diffraction : For unambiguous confirmation, refine the structure using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Software like Gaussian or ORCA can model the compound’s π-conjugation and electron-withdrawing effects of the aldehyde group.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating binding affinities and orientations. Validate results against experimental bioactivity assays .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Compare NMR data with IR spectroscopy (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and X-ray crystallography.

- Impurity analysis : Use HPLC or GC-MS to detect byproducts (e.g., over-oxidized or dimerized species). Adjust reaction conditions (e.g., inert atmosphere) to minimize degradation .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response curves : Ensure consistent concentration ranges (e.g., 1–100 μM) and negative/positive controls.

- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan or R. Consider variables such as solvent effects (DMSO vs. aqueous buffers) on compound solubility and bioavailability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- First aid : For skin contact, wash immediately with soap and water (15+ minutes). For eye exposure, irrigate with saline solution and consult an ophthalmologist .

Tables

| Characterization Data | Observed Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.82 (s, 1H, CHO) | |

| HRMS (ESI⁺) | [M+H]⁺ = 203.06 | |

| Melting Point | 98–100°C |

| Synthetic Yield Optimization | Condition | Yield |

|---|---|---|

| Friedel-Crafts alkylation | 0°C, 2h, AlCl₃ catalyst | 68% |

| Vilsmeier-Haack formylation | DMF/POCl₃, 4h, reflux | 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.